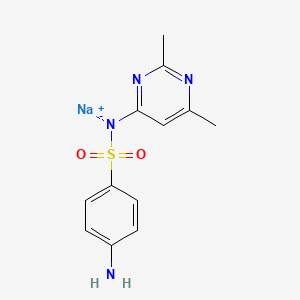
Biotin-PEG4-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG4-OH is a compound that combines biotin with a polyethylene glycol (PEG) spacer. This compound is often used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to degrade specific proteins by leveraging the ubiquitin-proteasome system within cells . The PEG spacer increases the hydrophilicity of the molecule, enhancing its solubility and stability in aqueous environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-OH typically involves the conjugation of biotin with a PEG chain. One common method is to start with biotin and a PEG derivative that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester. The reaction is carried out in a suitable solvent, often under mild conditions (pH 7-9), to form an amide bond between the biotin and the PEG chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography are used to purify the final product .
化学反应分析
Types of Reactions
Biotin-PEG4-OH can undergo various chemical reactions, including:
Substitution Reactions: The hydroxyl group (-OH) can be substituted with other functional groups, such as azides or alkynes, to create derivatives for specific applications.
Click Chemistry: This compound can participate in click chemistry reactions, particularly copper-free click chemistry, where it reacts with azides to form stable triazoles.
Common Reagents and Conditions
NHS Esters: Used for biotinylation reactions, where the NHS ester reacts with primary amines to form stable amide bonds.
Azides and Alkynes: Used in click chemistry reactions to form triazoles.
Major Products Formed
The major products formed from these reactions are typically biotinylated molecules or PEGylated derivatives, which can be used in various biochemical applications .
科学研究应用
Biotin-PEG4-OH has a wide range of applications in scientific research:
作用机制
Biotin-PEG4-OH exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is used to immobilize or detect biotinylated molecules in various assays . The PEG spacer enhances the solubility and reduces steric hindrance, allowing for more efficient binding and interaction with target molecules .
相似化合物的比较
Similar Compounds
Biotin-PEG4-NHS Ester: Similar to Biotin-PEG4-OH but with an NHS ester group, making it more reactive towards primary amines.
Biotin-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, allowing for copper-free click chemistry reactions.
Biotin-PEG4-Hydrazide: Features a hydrazide group, which reacts with aldehydes and ketones.
Uniqueness
This compound is unique due to its hydroxyl group, which provides versatility for further functionalization and derivatization. This makes it a valuable tool in the synthesis of various bioconjugates and in applications requiring high solubility and stability .
属性
IUPAC Name |
N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796544.png)




![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate](/img/structure/B7796578.png)
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796585.png)




![2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796643.png)
